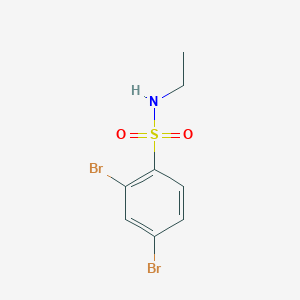

2,4-dibromo-N-ethylbenzene-1-sulfonamide

Description

Overview of Benzenesulfonamide (B165840) Derivatives in Chemical Science

Benzenesulfonamide derivatives are a well-established and versatile class of compounds in chemical science. sigmaaldrich.comdrugbank.com Their core structure, a benzene (B151609) ring linked to a sulfonamide group (-SO₂NH₂), serves as a versatile scaffold for chemical modification, leading to a vast library of derivatives with diverse properties and applications. Historically, they are renowned for their therapeutic properties. bohrium.com

The synthetic accessibility and the ability to introduce various functional groups onto the benzene ring and the sulfonamide nitrogen have made them attractive targets for organic synthesis. jsynthchem.com The general structure of a benzenesulfonamide allows for substitution at the para, meta, and ortho positions of the benzene ring, as well as N-substitution on the sulfonamide group, giving rise to a wide array of analogues. These modifications significantly influence the electronic and steric properties of the molecules, thereby tuning their reactivity and biological activity.

Table 1: General Properties of Benzenesulfonamide

| Property | Value |

|---|---|

| Linear Formula | C₆H₅SO₂NH₂ |

| CAS Number | 98-10-2 |

| Molecular Weight | 157.19 |

| Melting Point | 149-152 °C |

Note: This data is for the parent compound, benzenesulfonamide.

Rationale for Academic Investigation of 2,4-Dibromo-N-ethylbenzene-1-sulfonamide and Related Compounds

The academic interest in this compound stems from the unique combination of its structural features: a dibrominated benzene ring and an N-ethyl substituted sulfonamide. The introduction of halogen atoms, in this case, bromine, onto the benzene ring is a key strategy in medicinal chemistry. nih.gov Halogenation can significantly alter the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target. nih.gov The specific 2,4-dibromo substitution pattern is of interest for its potential to direct further chemical transformations and for its influence on the compound's conformational preferences.

Furthermore, the N-ethyl substitution on the sulfonamide group is another critical modification. N-substituted benzenesulfonamides have been the subject of extensive research. tandfonline.comtandfonline.com This substitution can impact the compound's solubility, pharmacokinetic properties, and its ability to form hydrogen bonds, which is often crucial for molecular recognition and binding. The investigation of such compounds allows researchers to systematically study the structure-activity relationships (SAR) of halogenated and N-alkylated sulfonamides.

Scope and Objectives for Comprehensive Research on this compound

A comprehensive research plan for this compound would encompass several key objectives aimed at fully characterizing the compound and exploring its potential applications.

The primary objectives would include:

Synthesis and Characterization: Developing an efficient and scalable synthesis route for this compound. This would involve the reaction of 2,4-dibromobenzenesulfonyl chloride with ethylamine. ncert.nic.in Detailed characterization of the synthesized compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.

Physicochemical Profiling: A thorough investigation of the compound's physicochemical properties, including its solubility, lipophilicity (logP), and pKa. These parameters are crucial for understanding its behavior in biological systems and for formulation development.

Exploration of Chemical Reactivity: Investigating the reactivity of the dibrominated benzene ring, for instance, in cross-coupling reactions, could open avenues for the synthesis of more complex derivatives. nih.gov

Biological Screening: A broad-based biological screening to identify any potential therapeutic activities. Given the known activities of related sulfonamides, this could include assays for antimicrobial, and other relevant activities. rsc.org

Table 2: Proposed Research Objectives and Methodologies

| Objective | Methodology |

|---|---|

| Synthesis and Optimization | Reaction of 2,4-dibromobenzenesulfonyl chloride with ethylamine, purification by recrystallization or chromatography. |

| Structural Elucidation | ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR, and Single Crystal X-ray Diffraction. |

| Physicochemical Analysis | HPLC-based methods for logP determination, potentiometric titration for pKa measurement. |

By systematically addressing these objectives, the scientific community can gain a comprehensive understanding of this compound and its potential contributions to chemical science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9Br2NO2S |

|---|---|

Molecular Weight |

343.04 g/mol |

IUPAC Name |

2,4-dibromo-N-ethylbenzenesulfonamide |

InChI |

InChI=1S/C8H9Br2NO2S/c1-2-11-14(12,13)8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 |

InChI Key |

YFNYUGZMBWJQGI-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C=C1)Br)Br |

Origin of Product |

United States |

Spectroscopic and Crystallographic Characterization of 2,4 Dibromo N Ethylbenzene 1 Sulfonamide and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the connectivity, functional groups, and electronic environment of a molecule. By analyzing the interaction of molecules with electromagnetic radiation, a comprehensive structural picture can be assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For 2,4-dibromo-N-ethylbenzene-1-sulfonamide, the spectrum is expected to show distinct signals for the aromatic protons and the N-ethyl group protons. The aromatic region would display a complex pattern due to the three non-equivalent protons on the dibrominated ring. The proton at C-3 would likely appear as a doublet, coupled to the proton at C-5. The proton at C-5 would be a doublet of doublets, coupled to both the C-3 and C-6 protons, while the C-6 proton would present as a doublet. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons, coupled to the three methyl (-CH₃) protons, which would appear as a triplet. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet or a triplet if coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy reveals the number of chemically distinct carbon environments. The spectrum of this compound is predicted to show eight unique signals: six for the aromatic carbons and two for the ethyl group carbons. The carbons directly bonded to the bromine atoms (C-2 and C-4) would be significantly shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic C-H (3, 5, 6) | 7.5 - 8.2 | 128.0 - 138.0 |

| Aromatic C-S (C-1) | - | ~140.0 |

| Aromatic C-Br (C-2, C-4) | - | ~122.0, ~125.0 |

| -SO₂NHCH₂ CH₃ | ~3.1 (quartet) | ~38.0 |

| -SO₂NHCH₂CH₃ | ~1.1 (triplet) | ~15.0 |

| -SO₂NH CH₂CH₃ | ~5.0 (triplet/broad) | - |

*Predicted values based on data from analogous structures. Solvent: CDCl₃.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For this compound (C₈H₉Br₂NO₂S), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of roughly 1:2:1.

Common fragmentation pathways for aromatic sulfonamides under techniques like electrospray ionization (ESI) include the loss of sulfur dioxide (SO₂), a characteristic fragmentation that involves significant rearrangement. nih.gov Other expected fragmentations include cleavage of the ethyl group and the bond between the aromatic ring and the sulfur atom.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion Formula | Description | Predicted m/z |

| [C₈H₉Br₂NO₂S]⁺ | Molecular Ion (M⁺) | 357 / 359 / 361 |

| [C₈H₉Br₂NO₂S+H]⁺ | Protonated Molecular Ion | 358 / 360 / 362 |

| [C₈H₉Br₂N]⁺ | Loss of SO₂ | 294 / 296 / 298 |

| [C₆H₃Br₂SO₂NH₂]⁺ | Loss of ethene | 329 / 331 / 333 |

| [C₆H₃Br₂SO₂]⁺ | Cleavage of S-N bond | 302 / 304 / 306 |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light corresponding to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. ripublication.com

Key expected vibrations include:

N-H Stretch: A moderate absorption band for the secondary amine around 3250-3350 cm⁻¹.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

S=O Stretches: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl (SO₂) group, typically found around 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. researchgate.net

C=C Stretches: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

S-N Stretch: A weaker absorption band is expected in the 900-950 cm⁻¹ range. researchgate.net

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3250 - 3350 | Medium |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Asymmetric SO₂ Stretch | 1330 - 1370 | Strong |

| Symmetric SO₂ Stretch | 1150 - 1180 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| S-N Stretch | 900 - 950 | Weak |

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated π-electrons like aromatic rings. Benzene (B151609) exhibits characteristic π → π* transitions. up.ac.za The presence of substituents on the benzene ring alters the energy of these transitions, typically shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift).

For this compound, the bromine atoms (as auxochromes) and the ethylsulfonamide group are expected to cause a bathochromic shift compared to unsubstituted benzene. The UV spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely show absorption bands in the 220-280 nm range, characteristic of substituted benzene derivatives. acs.orgpharmahealthsciences.net

Rotational spectroscopy, often performed using microwave radiation on gas-phase molecules, is a powerful technique for determining the precise three-dimensional structure and conformational preferences of molecules. wikipedia.org Studies on benzenesulfonamide (B165840) and its analogs have revealed specific conformational preferences of the sulfonamide group relative to the aromatic ring. nih.govmdpi.comresearchgate.net

For most benzenesulfonamides, the most stable conformation is one where the C-S-N plane is oriented perpendicularly to the plane of the benzene ring. nih.gov This arrangement minimizes steric hindrance. It is highly probable that this compound adopts a similar conformation in the gas phase. By analyzing the rotational spectrum, the rotational constants (A, B, C) can be determined, which are inversely related to the molecule's moments of inertia. These constants allow for the precise calculation of bond lengths and angles, confirming the molecular geometry. mdpi.com

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in the solid state. It provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While the specific crystal structure of this compound is not publicly available, analysis of closely related brominated benzenesulfonamide structures provides significant insight into the expected solid-state features. nih.goviucr.org The crystal packing in sulfonamides is typically dominated by intermolecular hydrogen bonds. In N-substituted sulfonamides, the N-H proton acts as a hydrogen bond donor, while one of the sulfonyl oxygen atoms acts as an acceptor. This N-H···O=S interaction often leads to the formation of infinite chains or centrosymmetric dimers in the crystal lattice. nih.gov

The analysis would also confirm the conformation of the molecule in the solid state, including the dihedral angle between the plane of the aromatic ring and the C-S-N plane.

Table 4: Typical Crystallographic Parameters for a Brominated Benzenesulfonamide Analog

| Parameter | Typical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| C-Br Bond Length | ~1.90 Å |

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.63 Å |

| S-C (aromatic) Bond Length | ~1.76 Å |

| N-H···O Hydrogen Bond Distance | 2.8 - 3.0 Å |

| Dihedral Angle (Aryl Ring vs. C-S-N) | 70 - 90° |

*Data derived from published structures of analogs like 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. nih.goviucr.org

Single Crystal X-ray Diffraction Studies

The molecular structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide was unequivocally determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c with one molecule in the asymmetric unit. researchgate.net The diffraction data, recorded at 296 K, provided precise atomic coordinates and allowed for the detailed characterization of its geometric parameters.

| Parameter | Value |

|---|---|

| Empirical Formula | C10H13BrN2O3S |

| Formula Weight | 321.19 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.0939 (12) |

| b (Å) | 9.2520 (6) |

| c (Å) | 15.0283 (10) |

| β (°) | 116.211 (4) |

| Volume (ų) | 2631.4 (3) |

| Z | 8 |

| Temperature (K) | 296 |

| Calculated Density (Mg m⁻³) | 1.622 |

Analysis of Crystal Packing and Supramolecular Interactions

The crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide is stabilized by a network of intermolecular hydrogen bonds. nih.gov The sulfonylurea moiety is central to these interactions, forming infinite hydrogen-bonded chains. researchgate.net Specifically, strong N—H⋯O hydrogen bonds are observed, with the N1—H1 group donating to the O3 atom of an adjacent molecule, and the N2—H2 group donating to the O2 atom of another. researchgate.netnih.gov These interactions create robust chains that dictate the primary supramolecular assembly.

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1···O3 | 0.86 | 2.05 | 2.906 (3) | 171.9 |

| N2—H2···O2 | 0.86 | 2.24 | 2.998 (3) | 146.8 |

| N2—H2···O3 | 0.86 | 2.64 | 3.351 (3) | 140.6 |

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis was employed to visualize and quantify the intermolecular interactions within the crystal lattice of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. The analysis confirmed that hydrogen bonding is the predominant feature influencing the crystal packing. researchgate.net The Hirshfeld surface mapped over dnorm reveals distinct red spots, which indicate close interatomic contacts. These spots are most prominent around the sulfonyl and urea (B33335) functional groups, corresponding to the strong N—H⋯O hydrogen bonds identified in the diffraction analysis. researchgate.net

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 32.8 |

| O···H / H···O | 27.9 |

| Br···H / H···Br | 16.5 |

| C···H / H···C | 8.6 |

| Br···C / C···Br | 3.2 |

| S···H / H···S | 2.7 |

Computational and Theoretical Studies of 2,4 Dibromo N Ethylbenzene 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformation of a molecule. These calculations are typically performed in the gas phase for an isolated molecule, which may lead to slight variations when compared to experimental data from solid-state methods like X-ray crystallography.

Analysis of Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. The MEP map displays the electrostatic potential on the electron density surface, where different colors represent varying potential values. Regions of negative potential, typically colored red, are associated with high electron density and are susceptible to electrophilic attack. Conversely, areas of positive potential, usually shown in blue, are electron-deficient and prone to nucleophilic attack.

In the context of sulfonamides, the MEP can reveal the reactive sites, which is crucial for understanding their interactions with biological targets. For instance, the oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide moiety are often regions of negative electrostatic potential.

Elucidation of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For sulfonamides, the HOMO-LUMO gap can provide insights into their potential biological activity and electronic properties.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them. QTAIM analysis can identify bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the chemical bonds.

For sulfonamide-containing molecules, QTAIM can be used to characterize both covalent bonds and weaker non-covalent interactions, such as hydrogen bonds, which are often crucial for their biological function.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the interactions of molecules with their biological targets, providing valuable information for drug design and discovery.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method helps in understanding the binding mode and affinity of a ligand for its target. The results of a docking study are often expressed as a docking score or binding energy, which estimates the strength of the ligand-receptor interaction.

In the study of sulfonamide derivatives, molecular docking is frequently used to investigate their interactions with specific enzymes or receptors. By analyzing the hydrogen bonds and other non-covalent interactions between the sulfonamide and the amino acid residues in the active site of the target protein, researchers can gain insights into the mechanism of action and design more potent inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For sulfonamides, MD simulations can provide critical insights into their conformational stability and how they interact with biological targets.

In a typical MD simulation study of a sulfonamide, the molecule is placed in a simulated physiological environment, often a box of water molecules with ions to mimic the cellular environment. The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the movement of each atom over a series of very small time steps.

Conformational Stability: MD simulations can explore the different shapes (conformations) that a sulfonamide can adopt. By analyzing the trajectory of the simulation, researchers can identify the most stable, low-energy conformations. For a molecule like 2,4-dibromo-N-ethylbenzene-1-sulfonamide, this would involve understanding the rotational freedom around the sulfonamide bond and the orientation of the ethyl group and the dibromophenyl ring. The stability of these conformations is crucial for its ability to bind to a target protein.

Interaction Dynamics: When the sulfonamide is simulated in the presence of a biological target, such as an enzyme, MD simulations can reveal the dynamics of their interaction. peerj.com For instance, studies on sulfonamides interacting with enzymes like triose phosphate (B84403) isomerase have shown how these molecules bind to the active site or other regions of the protein. peerj.com These simulations can identify key amino acid residues involved in the binding, the types of interactions (e.g., hydrogen bonds, van der Waals forces), and the stability of the drug-target complex over time. peerj.comresearchgate.net The binding energy, which indicates the strength of the interaction, can also be calculated from these simulations. peerj.com

A study on triazole benzene (B151609) sulfonamide derivatives used 100-nanosecond simulations to confirm the stable binding of a designed compound within the active site of human carbonic anhydrase IX. nih.gov Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) can indicate the stability of the ligand-protein complex and the flexibility of different parts of the protein upon ligand binding. nih.gov

While no specific MD simulation data exists for this compound, the table below illustrates the type of data that would be generated in such a study, based on general findings for other sulfonamides.

| Simulation Parameter | Typical Value/Observation for a Sulfonamide-Protein Complex | Significance |

| RMSD of Ligand | 1-3 Å (after initial equilibration) | Indicates the stability of the ligand's position in the binding pocket. |

| RMSF of Protein Residues | Higher fluctuations in loop regions, lower in the binding site | Shows how different parts of the protein move and adapt to the ligand. |

| Hydrogen Bond Occupancy | > 50% for key interactions | Identifies persistent and important hydrogen bonds for binding affinity. |

| Binding Free Energy (MM/PBSA) | -30 to -100 kJ/mol | Quantifies the strength of the interaction between the sulfonamide and its target. |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR studies are computational methods that aim to correlate the chemical structure of a compound with its physicochemical properties (QSPR) or biological activity (QSAR). These models are built by calculating numerical descriptors that represent the chemical structure and then using statistical methods to find a mathematical relationship between these descriptors and the property or activity of interest.

Topological indices are numerical descriptors derived from the graph representation of a molecule, where atoms are vertices and bonds are edges. These indices encode information about the size, shape, branching, and connectivity of a molecule.

In the QSPR analysis of sulfonamides, various topological indices have been used to predict properties like thermal energy, heat capacity, and entropy. nih.gov For example, the Wiener index, Randić index, and Balaban index are commonly employed. nih.gov Studies have shown that by using multiple linear regression (MLR), robust models can be developed that relate these indices to the physicochemical properties of sulfonamides. nih.gov

A hypothetical QSPR study for a series of dibrominated N-alkylbenzene sulfonamides, including this compound, might use the following topological indices:

| Topological Index | Description | Potential Correlation with Properties |

| Wiener Index (W) | Sum of distances between all pairs of vertices. | Relates to molecular volume and boiling point. |

| Randić Index (χ) | Based on the degree of vertices, reflecting branching. | Correlates with various physicochemical properties like enthalpy. |

| Balaban Index (J) | A distance-based index that is sensitive to branching and cyclicity. | Often used in models for predicting steric effects. |

| Szeged Index (Sz) | A vertex-distance-based index. | Can be related to properties influenced by molecular shape. |

Quantum chemical descriptors are derived from quantum mechanical calculations and provide detailed information about the electronic structure of a molecule. These descriptors are often more precise than topological indices and can capture subtle electronic effects that influence a molecule's properties and activity.

For sulfonamides, quantum chemical descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges have been used in QSAR and QSPR models. qub.ac.uk For instance, the HOMO energy can be related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These are crucial for understanding chemical reactivity and interaction with biological targets. qub.ac.uk

A study on sulfonamide antibiotics used descriptors calculated with Density Functional Theory (DFT) to predict their toxicity. qub.ac.uk

| Quantum Chemical Descriptor | Description | Relevance to Sulfonamide Properties/Activity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the susceptibility of the molecule to electrophilic attack. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the susceptibility of the molecule to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. |

| Dipole Moment (µ) | Measure of the polarity of the molecule. | Influences solubility and binding to polar sites on a target. |

| Mulliken Atomic Charges | Distribution of electron density on the atoms. | Important for electrostatic interactions with a biological target. |

The development of predictive QSPR/QSAR models involves several steps:

Dataset Selection: A diverse set of sulfonamides with known properties or activities is chosen.

Descriptor Calculation: A large number of topological, quantum chemical, and other descriptors are calculated for each molecule.

Variable Selection: Statistical methods like genetic algorithms or stepwise regression are used to select the most relevant descriptors. nih.gov

Model Building: A mathematical model, often using multiple linear regression (MLR) or machine learning algorithms, is constructed to relate the selected descriptors to the property of interest. nih.govqub.ac.uk

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.govqub.ac.uk

For a series of sulfonamide derivatives, a typical QSAR equation might look like this:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where pIC50 is the biological activity, and the descriptors could be a mix of topological and quantum chemical parameters. The coefficients (c0, c1, c2, etc.) are determined by the regression analysis.

Studies on aryl sulfonamide derivatives as Mcl-1 inhibitors have successfully built QSAR models with high predictive ability using a combination of 2D and 3D descriptors. Similarly, QSAR models for sulfur-containing thiourea (B124793) and sulfonamide derivatives have identified key predictors for their anticancer activities, including mass, polarizability, and electronegativity. qub.ac.uk

Reactivity and Mechanistic Investigations of 2,4 Dibromo N Ethylbenzene 1 Sulfonamide Analogs

Investigation of Bromination Reactions Mediated by Dibromosulfonamides

N,N-Dibromosulfonamides, a class of compounds analogous to 2,4-dibromo-N-ethylbenzene-1-sulfonamide, are effective reagents for bromination reactions. Their reactivity stems from the polarized nature of the N-Br bond, where the bromine atom is rendered electrophilic due to the adjacent electron-withdrawing sulfonyl group. manac-inc.co.jp This property allows them to participate in both electrophilic and radical-mediated bromination pathways, depending on the substrate and reaction conditions.

In the case of electron-rich aromatic systems, N,N-dibromosulfonamides act as electrophilic brominating agents, leading to aromatic substitution. For instance, N,N-dibromobenzenesulfonamide has been utilized for the monobromination of activated aromatic compounds like anisole (B1667542) derivatives. nih.gov The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the positively polarized bromine atom is attacked by the π-electron system of the aromatic ring. This type of reaction typically demonstrates regioselectivity, favoring substitution at the ortho and para positions, guided by the directing effects of the substituents on the aromatic ring. nih.gov

Conversely, when reacted with alkenes possessing allylic hydrogens, N-bromo reagents can initiate radical chain reactions. While N-bromosuccinimide (NBS) is the most common reagent for this transformation, the N-Br bond in dibromosulfonamides can undergo similar homolytic cleavage under radical initiation (e.g., light or a radical initiator). youtube.comlibretexts.org The process begins with the formation of a bromine radical, which then abstracts a hydrogen atom from the allylic position of the alkene. chemistrysteps.com This generates a resonance-stabilized allylic radical. This radical then reacts with a source of molecular bromine (often generated in situ from the reaction of the N-bromo reagent with HBr) to yield the allylic bromide and propagate the radical chain. libretexts.org The low concentration of Br₂ maintained by the N-bromo reagent is crucial for suppressing competitive electrophilic addition to the double bond. chemistrysteps.com

| Reaction Type | Substrate Type | Mechanism | Typical Product | Key Conditions |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Activated Arenes (e.g., Phenols, Anisoles) | Ionic (Electrophilic Attack) | Aryl Bromide (Ortho/Para Isomers) | Absence of radical initiators |

| Allylic Bromination | Alkenes with Allylic Hydrogens | Radical Chain Reaction | Allyl Bromide | Light (hν) or radical initiator (e.g., AIBN) |

Detailed Studies of N-Sulfonylation and Acylation Reactions

The nitrogen atom of N-substituted sulfonamides like this compound is nucleophilic and can undergo further substitution, notably acylation and sulfonylation. These reactions provide pathways to more complex sulfonamide derivatives.

N-Acylation: A highly effective method for the N-acylation of both primary and secondary sulfonamides involves the use of N-acylbenzotriazoles as neutral acylating reagents. semanticscholar.orgorganic-chemistry.orgorganic-chemistry.org The reaction typically proceeds by first treating the N-alkylsulfonamide with a strong base, such as sodium hydride (NaH), to deprotonate the sulfonamide nitrogen and form the corresponding anion. researchgate.net This potent nucleophile then readily attacks the electrophilic carbonyl carbon of the N-acylbenzotriazole, displacing the stable benzotriazole (B28993) anion and forming the N,N-disubstituted N-acylsulfonamide. semanticscholar.orgsemanticscholar.org This method is advantageous due to its high yields (often 76-100%) and the stability and ease of handling of N-acylbenzotriazoles compared to more reactive acylating agents like acid chlorides. researchgate.netsemanticscholar.org

| Sulfonamide Substrate | N-Acylbenzotriazole Reagent | Product | Yield (%) |

|---|---|---|---|

| p-Toluenesulfonamide | N-(4-Toluoyl)benzotriazole | N-(4-Toluoyl)-p-toluenesulfonamide | 96 |

| p-Toluenesulfonamide | N-(4-Methoxybenzoyl)benzotriazole | N-(4-Methoxybenzoyl)-p-toluenesulfonamide | 95 |

| Methylsulfonamide | N-(4-Toluoyl)benzotriazole | N-(4-Toluoyl)methanesulfonamide | 88 |

| N-Methyl-p-toluenesulfonamide | N-(4-Toluoyl)benzotriazole | N-Methyl-N-(4-toluoyl)-p-toluenesulfonamide | 82 |

N-Sulfonylation: The synthesis of compounds with two sulfonyl groups attached to a single nitrogen atom (N,N-disulfonylamines or sulfonimides) can be achieved through N-sulfonylation. This transformation is generally accomplished by reacting the anion of a primary or secondary sulfonamide with a sulfonyl chloride. nih.gov Similar to N-acylation, the N-alkylsulfonamide is first deprotonated with a suitable base. The resulting anion then acts as a nucleophile, attacking the electrophilic sulfur atom of a second sulfonyl chloride molecule, displacing the chloride leaving group to form the S-N bond. organic-chemistry.org

Mechanistic Pathways of Substitution Reactions on the Sulfonamide Moiety

Substitution reactions on the sulfonamide functional group can occur at two primary locations: the nitrogen atom or the tetracoordinate sulfur atom. The mechanistic pathways for these transformations differ significantly.

Substitution at the Sulfonamide Nitrogen: Reactions at the nitrogen center typically involve the sulfonylaryl group acting as a leaving group. While less common than S-N bond cleavage, this pathway has been demonstrated in novel transformations. For example, a nucleophilic substitution reaction at the nitrogen of arylsulfonamides has been achieved using phosphide (B1233454) anions. nih.govacs.org In this process, the phosphide anion directly attacks the nitrogen atom, leading to the cleavage of the N-S bond and formation of phosphamides. This highlights the ability of the sulfonate moiety to function as a leaving group under specific conditions.

Substitution at the Sulfonamide Sulfur: Substitution at the electrophilic sulfur atom is a more common mechanistic paradigm for sulfonamides and is analogous to nucleophilic acyl substitution at a carbonyl carbon. youtube.com These reactions are generally understood to proceed via two potential mechanisms: a concerted, one-step SN2-type displacement, or a stepwise addition-elimination (A-E) pathway. nih.gov

SN2-type Mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the leaving group (e.g., the amine fragment after protonation) departs in a single, synchronous step involving a trigonal bipyramidal transition state. nih.gov

Addition-Elimination (A-E) Mechanism: This stepwise process involves the nucleophile attacking the sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate (a sulfurane). nih.govresearchgate.netresearchgate.net This intermediate then collapses by expelling the leaving group to restore the tetracoordinate sulfur center in the product. researchgate.net

The operative mechanism depends on factors such as the nature of the nucleophile, the leaving group, and steric or electronic effects from the aryl and N-substituents. nih.gov Hydrolytic cleavage of the S-N bond, a common degradation pathway for sulfonamides, is a prime example of nucleophilic substitution at the sulfur center. nih.gov

Unanticipated Reactivity Studies, e.g., N≡C Bond Scission in Guanidine (B92328) Formation

While the primary reactivity of sulfonamides centers on the S-N bond, investigations have revealed less common or "unanticipated" reaction pathways involving the cleavage of other bonds within the molecular framework. These alternative modes of reactivity expand the synthetic utility and degradation understanding of sulfonamide-containing molecules.

One notable example is the selective C–N bond cleavage of tertiary N-benzyl-N-arylsulfonamides. Catalyzed by bismuth(III) triflate (Bi(OTf)₃), this reaction results in the scission of the bond between the nitrogen and the benzylic carbon, yielding the secondary sulfonamide. acs.org This pathway is distinct from the more conventional S-N or C-S bond cleavage and is proposed to proceed via protonation or Lewis acid coordination at the sulfonamide nitrogen, which facilitates the departure of the stable benzyl (B1604629) cation. acs.org

Another area of unusual reactivity involves the generation of sulfonyl radicals from sulfonamides under mild conditions. N-acylsulfonamides can undergo visible light-mediated N–S bond cleavage without a catalyst. rsc.org This process deaminates the sulfonamide to form a sulfonyl radical, which can then be trapped by coupling partners like aryl boronic acids to form sulfones. This photochemical, radical-based strategy represents a significant departure from the typical ionic mechanisms that govern sulfonamide chemistry. rsc.org

Furthermore, photolytic cleavage of the S-N bond offers a reagent-free method for deprotection or degradation. Irradiation with ultraviolet light (e.g., at 254 nm) can induce homolytic cleavage of the sulfonamide bond, yielding the corresponding amine and sulfonic acid fragments. nih.gov This reactivity highlights the photosensitivity of the sulfonamide linkage, providing a non-thermal pathway for its scission.

Conformational Dynamics and their Influence on Reaction Pathways

The three-dimensional shape and flexibility—or conformational dynamics—of N-substituted dibromobenzenesulfonamides play a crucial role in dictating their reactivity. The molecule is not static; rotation can occur around the key single bonds: the C(aryl)–S bond and the S–N bond. However, these rotations are often restricted, leading to distinct, energetically preferred conformations (conformers). libretexts.org

The barrier to rotation around the S–N bond in sulfonamides can be surprisingly high, in some cases approaching the rotational barrier of a typical amide C-N bond. researchgate.net This restriction is attributed to partial double-bond character arising from the delocalization of the nitrogen lone pair into the sulfonyl group. The magnitude of this barrier is sensitive to the electronic nature of the substituents; highly electron-withdrawing groups on the sulfur atom can increase the barrier. researchgate.net For this compound, the bulky and electron-withdrawing bromine atoms on the aryl ring would influence this electronic environment.

Spectroscopic studies on simpler benzenesulfonamides have shown that the preferred conformation often involves the amino group oriented perpendicular to the plane of the benzene (B151609) ring, with the N-H bonds eclipsing the S=O bonds. mdpi.com The presence of substituents, particularly at the ortho position (like the 2-bromo group), can introduce steric hindrance that significantly alters this preference and can raise the energy barrier for rotation around the C(aryl)–S bond. mdpi.com

These conformational preferences directly impact reaction pathways. For a reaction to occur, reagents must approach the molecule in a specific orientation.

Stereoelectronic Effects: The alignment of orbitals is critical for many reactions. For example, the nucleophilicity of the nitrogen atom is dependent on the orientation of its lone pair. The most stable ground-state conformation may not be the most reactive one. The energy cost of rotating into a more reactive conformation—where the nitrogen lone pair is optimally aligned for an attack—becomes a component of the reaction's energy barrier. nih.gov

Therefore, understanding the conformational energy landscape—the relative stabilities of different conformers and the energy barriers between them—is essential for predicting and explaining the reactivity and selectivity of this compound and its analogs. nih.gov

Advanced Analytical Methodologies for Detection and Characterization in Sulfonamide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the separation and quantification of individual components within a mixture. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) represent the gold standard for sulfonamide analysis, offering high resolution and efficiency.

Interactive Data Table: Illustrative HPLC Parameters for Sulfonamide Analysis

| Parameter | Value | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like sulfonamides. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A common mobile phase system for reversed-phase chromatography of sulfonamides, providing good peak shape and ionization for MS detection. |

| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-30 min: 10% B | A typical gradient to elute a range of sulfonamides with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

| Detection | UV at 270 nm | Sulfonamides generally exhibit strong UV absorbance around this wavelength. |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle size columns (typically <2 µm), leading to higher resolution, increased sensitivity, and faster analysis times. The principles are similar to HPLC, but the higher pressure capabilities of UPLC systems allow for the use of these more efficient columns. For a compound like "2,4-dibromo-N-ethylbenzene-1-sulfonamide," a UPLC method would offer significant advantages in terms of throughput and detection limits.

To achieve even greater selectivity and sensitivity, liquid chromatography is often coupled with mass spectrometry (MS). This combination, known as LC-MS, allows for the separation of compounds by chromatography followed by their detection and identification based on their mass-to-charge ratio (m/z).

LC-MS: Provides molecular weight information of the eluting compounds.

LC-MS/MS (Tandem Mass Spectrometry): Involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique is highly selective and is used for quantification in complex matrices. researchgate.net

LC-HRMS (High-Resolution Mass Spectrometry): Provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound and aid in its identification.

A rapid, sensitive, and selective liquid chromatography-triple quadrupole mass spectrometry (LC-MS/MS) method can be developed for the determination of brominated compounds. researchgate.net Good linearity can be achieved over a wide concentration range, and the method can be successfully applied to pharmacokinetic studies. researchgate.net

Interactive Data Table: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Sulfonamides readily form negative ions. |

| Parent Ion (Q1) | [M-H]⁻ | The deprotonated molecule of this compound. |

| Product Ions (Q3) | To be determined experimentally | Specific fragments of the parent ion that would be used for quantification and confirmation. |

| Collision Energy | To be optimized | The energy required to fragment the parent ion into the desired product ions. |

| Linear Range | e.g., 0.1 - 100 ng/mL | A typical linear range for LC-MS/MS analysis of small molecules. |

| Limit of Detection (LOD) | e.g., < 0.1 ng/mL | Demonstrates the high sensitivity of the technique. |

Electrochemical and Spectrophotometric Detection Methods

Beyond chromatography, other analytical techniques can be employed for the detection of sulfonamides, each with its own set of advantages.

Electrochemiluminescence (ECL) is a highly sensitive detection method that involves the generation of light from a chemical reaction initiated by an electrical potential. mesoscale.com A novel method combining ECL analysis with digital image processing has been developed for the detection of sulfonamides. rsc.orgnih.gov This method is based on the ECL system of ruthenium terpyridine, with tripropylamine (B89841) as a co-reactant. rsc.orgnih.gov Sulfonamides can inhibit the ECL signal, and this inhibition can be correlated to their concentration. rsc.org

A wireless camera can be used to record the light-emitting process, and digital images are extracted and processed to calculate the brightness value, which has a linear relationship with the logarithm of the sulfonamide concentration. rsc.orgnih.gov This approach simplifies and enhances the stability of the ECL analysis process, while also increasing the speed of analysis. nih.gov Under optimal conditions, this method can achieve a wide linear detection range and a low detection limit for sulfonamides. rsc.orgnih.gov

Interactive Data Table: Performance of a Representative ECL Method for Sulfonamide Detection

| Parameter | Value | Reference |

| ECL System | Ruthenium terpyridine / Tripropylamine | rsc.orgnih.gov |

| Linear Range | 5 µM to 5 mM | rsc.orgnih.gov |

| Detection Limit | 0.85 µM (S/N = 3) | rsc.orgnih.gov |

| Optimal pH | 7 | rsc.orgnih.gov |

| Scan Rate | 0.08 V s⁻¹ | rsc.org |

Advanced Sample Preparation and Extraction Techniques for Sulfonamides

Effective sample preparation is a critical step in the analytical workflow for sulfonamide analysis. It aims to isolate the target analytes from complex sample matrices, concentrate them, and remove interfering substances that could compromise the accuracy and sensitivity of subsequent analytical measurements. nih.gov The choice of extraction technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the required detection limits. For a compound such as this compound, its anticipated polarity, solubility, and molecular weight would be key considerations in selecting an appropriate extraction method. Modern analytical chemistry has seen a shift towards miniaturized, automated, and more selective sample preparation techniques. researchgate.net

Solid Phase Extraction (SPE) is a widely adopted technique for the purification and concentration of sulfonamides from diverse matrices, including environmental and biological samples. nih.govmdpi.com The principle of SPE involves the partitioning of analytes between a solid sorbent and a liquid sample. mdpi.com For a sulfonamide like this compound, a variety of SPE sorbents could be considered. Common choices include polymeric reversed-phase sorbents, which are effective at retaining a broad range of sulfonamides. tandfonline.com The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the retained analytes with a suitable solvent. mdpi.com The selection of these solvents would be optimized to ensure maximum recovery of the target compound.

Supported Liquid Membrane (SLM) extraction offers a high degree of selectivity and enrichment. researchgate.net This technique utilizes a porous, hydrophobic membrane whose pores are impregnated with an organic solvent, separating the aqueous sample (donor phase) from an aqueous acceptor phase. proquest.comresearchgate.net The transport of the analyte across the membrane is facilitated by its solubility in the organic liquid membrane. For sulfonamides, the efficiency of SLM extraction can be enhanced by using a carrier in the organic phase that selectively interacts with the sulfonamide molecules. proquest.com For instance, tri-n-octylphosphine oxide (TOPO) has been used as a carrier to facilitate the transport of sulfonamides across the membrane. nih.gov This technique is particularly advantageous for its low consumption of organic solvents and high enrichment factors. researchgate.net

Table 1: Comparison of SPE Sorbents for Sulfonamide Extraction

| Sorbent Type | Interaction Mechanism | Typical Elution Solvent | Potential Recovery for Sulfonamides (%) |

|---|---|---|---|

| Polymeric Reversed-Phase | Hydrophobic and pi-pi interactions | Methanol, Acetonitrile | 85-105 |

| Mixed-Mode Cation Exchange | Hydrophobic and ion-exchange | Ammoniated Methanol | 90-110 |

| Molecularly Imprinted Polymer | Specific molecular recognition | Acidified or basified organic solvent | 95-105 |

Note: This table presents typical performance characteristics for sulfonamide analysis and is for illustrative purposes. Actual results can vary based on the specific sulfonamide and matrix.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained significant popularity for the analysis of multiple classes of residues, including sulfonamides, in food and environmental samples. nih.govrsc.org The QuEChERS procedure typically involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. nih.govnih.gov For the analysis of this compound in a complex matrix like animal tissue, the QuEChERS approach would offer the advantages of high throughput and reduced solvent usage. nih.gov The d-SPE cleanup step can be tailored by selecting specific sorbents to remove interfering matrix components such as fats and pigments. rsc.org

The trend towards miniaturized methods in sample preparation is driven by the principles of green analytical chemistry, aiming to reduce sample and solvent volumes. researchgate.nettandfonline.com Miniaturized techniques such as solid-phase microextraction (SPME) and dispersive micro-solid-phase extraction (d-µ-SPE) are increasingly being applied to sulfonamide analysis. nih.govacs.org In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample, and analytes are adsorbed onto the coating. nih.gov For d-µ-SPE, a small amount of sorbent is dispersed in the sample solution to extract the analytes. acs.org These miniaturized approaches are often coupled with highly sensitive analytical instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Table 2: Illustrative Recovery Data for QuEChERS Extraction of Sulfonamides from Animal Tissue

| Sulfonamide | Spiking Level (µg/kg) | Recovery (%) | Relative Standard Deviation (%) |

|---|---|---|---|

| Sulfadiazine | 50 | 92.5 | 5.1 |

| Sulfamethazine | 50 | 98.7 | 4.3 |

| Sulfamethoxazole | 50 | 95.2 | 6.2 |

| This compound (Hypothetical) | 50 | 90-105 (Expected) | <10 (Expected) |

Note: This table includes hypothetical expected data for the target compound to illustrate the typical performance of the QuEChERS method for sulfonamides. Data for other sulfonamides are representative of published findings. nih.gov

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific analyte or a group of structurally related compounds. nih.govmdpi.com This high selectivity makes MIPs excellent sorbents for solid-phase extraction, a technique often referred to as MISPE. nih.gov For the selective enrichment of this compound, a MIP could be synthesized using the target molecule itself or a close structural analog as a template. During polymerization, functional monomers arrange around the template molecule. After removal of the template, cavities are left in the polymer that are complementary in size, shape, and chemical functionality to the target analyte. youtube.com

The use of MIPs in sample preparation can significantly enhance the cleanup process by selectively retaining the target sulfonamide while allowing matrix interferences to pass through. nih.gov This leads to cleaner extracts and improved analytical performance. MIPs can be used in various formats, including traditional SPE cartridges, as well as in more advanced applications like magnetic MIPs for easy separation, and as selective coatings in SPME fibers. mdpi.comnih.gov The high selectivity of MIPs makes them particularly valuable for the analysis of trace levels of sulfonamides in highly complex matrices. nih.gov

Structure Function Relationship Studies and Rational Design Principles for 2,4 Dibromo N Ethylbenzene 1 Sulfonamide Derivatives

Influence of Substituents on Molecular Conformation and Intermolecular Interactions

The molecular conformation and intermolecular interactions of 2,4-dibromo-N-ethylbenzene-1-sulfonamide derivatives are significantly influenced by the nature and position of substituents on the benzenesulfonamide (B165840) core. These structural modifications can alter the electronic distribution, steric profile, and hydrogen-bonding capabilities of the molecule, thereby dictating its crystal packing and potential binding modes with biological macromolecules.

A systematic analysis of halogenated secondary aromatic sulfonamides has revealed that intermolecular interactions, such as strong N-H···O hydrogen bonds and weaker halogen bonds (including Br···O and Br···π interactions), play a crucial role in the assembly of these molecules in the crystalline state. acs.org The presence of bromine atoms, as in the case of this compound, introduces the possibility of halogen bonding, which can influence the adoption of either chiral or achiral arrangements in the crystal lattice. acs.org Specifically, Br···O and Br···π contacts have been shown to increase the likelihood of chiral crystallization. acs.org

The following table summarizes the key intermolecular interactions observed in halogenated benzenesulfonamide derivatives and their potential impact on the crystal structure.

| Intermolecular Interaction | Description | Potential Influence on Crystal Structure |

| N-H···O Hydrogen Bond | A strong, directional interaction between the sulfonamide N-H donor and a sulfonyl oxygen acceptor. | Primary determinant of molecular assembly, often leading to the formation of chains or dimers. |

| Halogen Bond (Br···O) | A non-covalent interaction between a bromine atom (as a Lewis acid) and an oxygen atom (as a Lewis base). | Can influence crystal packing and contributes to the overall stability of the lattice. May favor chiral crystallization. acs.org |

| Halogen Bond (Br···π) | An interaction between a bromine atom and the π-electron system of an aromatic ring. | Can dominate over Br···O/N interactions in certain contexts, influencing the packing of aromatic moieties. mdpi.comnih.gov |

| π···π Stacking | Attractive, non-covalent interactions between aromatic rings. | Can lead to layered structures and contribute to crystal stability. |

| C-H···O/N/π Interactions | Weak hydrogen bonds involving carbon-hydrogen donors and various acceptors. | Contribute to the fine-tuning of the crystal packing and overall lattice energy. |

Correlation of Structural Features with Theoretically Derived Molecular Properties

Computational chemistry provides a powerful toolkit for correlating the structural features of this compound derivatives with their molecular properties. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in predicting and understanding the behavior of these compounds at a molecular level.

DFT calculations can be employed to optimize the molecular geometry and to compute a range of electronic properties. mkjc.incumhuriyet.edu.tr For instance, the distribution of electron density, as visualized through the molecular electrostatic potential (MEP) map, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other molecules, including biological targets. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important descriptors, as the HOMO-LUMO energy gap is related to the chemical reactivity and stability of the molecule. tandfonline.com A smaller energy gap generally implies higher reactivity. tandfonline.com

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. niscpr.res.innih.gov In the context of this compound derivatives, QSAR models can be developed to predict their inhibitory activity against a particular enzyme, for example. These models typically use a variety of molecular descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. The development of statistically significant QSAR models can provide valuable insights into the structural requirements for a desired biological effect. nih.gov

The table below illustrates some key theoretically derived molecular properties and their significance in understanding the structure-function relationship of benzenesulfonamide derivatives.

| Molecular Property | Computational Method | Significance |

| Optimized Molecular Geometry | DFT | Provides the most stable 3D conformation of the molecule, including bond lengths and angles. mkjc.in |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes the charge distribution and helps to predict sites for intermolecular interactions. mkjc.in |

| HOMO-LUMO Energy Gap | DFT | Indicates the chemical reactivity and kinetic stability of the molecule. tandfonline.com |

| Dipole Moment | DFT | Quantifies the overall polarity of the molecule, which influences its solubility and intermolecular forces. |

| QSAR Descriptors | Various (e.g., 3D-MoRSE, BCUT) | Used to build predictive models for biological activity based on structural features. mdpi.com |

| Binding Energy | Molecular Docking | Predicts the strength of the interaction between the molecule and a biological target. tandfonline.com |

Rational Design Strategies for Novel Benzenesulfonamide Derivatives Based on Computational and Experimental Insights

The rational design of novel benzenesulfonamide derivatives, including those based on the this compound scaffold, is a multidisciplinary endeavor that integrates computational modeling with synthetic chemistry and biological evaluation. The goal is to create new molecules with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. researchgate.netrsc.org

A common strategy in rational drug design is the "tail approach," where different chemical moieties (tails) are attached to the core scaffold to probe interactions with specific regions of a biological target. nih.gov For benzenesulfonamide-based inhibitors of enzymes like carbonic anhydrase, the sulfonamide group often acts as a zinc-binding group, anchoring the molecule in the active site. nih.gov The "tails," which can be modified to alter properties like hydrophobicity, hydrophilicity, and steric bulk, can then be optimized to form favorable interactions with amino acid residues in the active site, thereby enhancing affinity and selectivity. nih.govnih.gov

Computational tools such as molecular docking are invaluable in this process. Docking simulations can predict the binding mode and affinity of a designed molecule within the active site of a target protein. researchgate.netresearchgate.net This allows for the in silico screening of a virtual library of compounds before committing to their chemical synthesis, thus saving time and resources. For example, by analyzing the predicted binding poses of different derivatives, researchers can identify which substitutions are likely to lead to improved interactions and, consequently, higher inhibitory activity. researchgate.net

Furthermore, insights from QSAR studies can guide the design process by highlighting the molecular properties that are most critical for the desired biological activity. mdpi.com For instance, if a QSAR model indicates that a particular region of the molecule requires increased hydrophobicity, new derivatives can be designed with appropriate lipophilic substituents.

The design cycle for novel benzenesulfonamide derivatives can be summarized as follows:

Target Identification and Validation: Identifying a biological target relevant to a disease of interest.

Lead Compound Identification: Using a known compound, such as this compound, as a starting point.

Computational Modeling: Employing techniques like molecular docking and QSAR to understand the structure-activity relationships and to design new derivatives with potentially improved properties.

Chemical Synthesis: Synthesizing the designed compounds.

Biological Evaluation: Testing the synthesized compounds for their activity against the target and for other relevant properties.

Iterative Optimization: Using the results from the biological evaluation to refine the computational models and to design the next generation of compounds.

This iterative process of design, synthesis, and testing, informed by both computational and experimental data, is a powerful strategy for the development of novel and effective benzenesulfonamide-based therapeutic agents. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. How can the synthesis of 2,4-dibromo-N-ethylbenzene-1-sulfonamide be optimized for high yields?

- Methodological Answer : Optimize bromination conditions by adjusting stoichiometry and reaction time. For example, use a brominating agent (e.g., Br₂ in glacial acetic acid) under reflux in dichloromethane (DCM) with catalytic HBr, followed by controlled quenching and extraction . Monitor intermediates via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. Reaction temperature (e.g., 60–80°C) and solvent polarity significantly influence regioselectivity for dibromination.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for brominated positions) and N-ethyl group integration (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.6 ppm for CH₂).

- IR : Validate sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns (distinct for two bromine atoms).

- Elemental Analysis : Confirm C, H, N, S, and Br percentages within ±0.3% theoretical values .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or derivatize the sulfonamide group into a sodium salt (e.g., via deprotonation with NaHCO₃) to enhance hydrophilicity. Alternatively, employ micellar encapsulation using surfactants like Tween-80 .

Advanced Research Questions

Q. How do crystallographic methods like SHELX resolve the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Apply direct methods (SHELXT) for phase estimation, followed by full-matrix least-squares refinement (SHELXL) to model atomic positions, anisotropic displacement parameters, and bromine atom occupancy.

- Absorption Correction : Apply empirical spherical harmonic models (e.g., using SADABS) to correct for anisotropic absorption effects, particularly critical for heavy atoms like bromine .

- Validation : Check R-factor convergence (<5%), residual electron density (<1 e⁻/ų), and geometric parameters (e.g., bond lengths: C-Br ~1.89 Å, S-N ~1.63 Å) .

Q. How can mechanistic studies elucidate the bromination pathway of N-ethylbenzene-1-sulfonamide?

- Methodological Answer :

- Kinetic Analysis : Track reaction progress via in situ ¹H NMR to identify intermediates (e.g., mono-brominated derivative).

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate activation energies for para vs. ortho bromination, considering electron-withdrawing effects of the sulfonamide group.

- Isotopic Labeling : Introduce ⁸¹Br to trace regioselectivity via mass spectrometry .

Q. What strategies validate the biological activity of this compound against microbial targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of dihydropteroate synthase (DHPS) via spectrophotometric monitoring of substrate depletion (λ = 340 nm) .

- MIC Determination : Perform broth microdilution (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with structurally similar compounds (e.g., dichlorobenzene-sulfonamide derivatives) to establish structure-activity relationships (SAR) .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental NMR data for this compound?

- Methodological Answer :

- Solvent Effects : Recalculate NMR shifts using implicit solvent models (e.g., PCM for DMSO-d₆) in Gaussian.

- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers affecting chemical shifts.

- Experimental Replication : Verify spectra under standardized conditions (e.g., 25°C, 400 MHz) and cross-validate with 2D techniques (COSY, HSQC) .

Tables for Key Data

Table 1 : Crystallographic Refinement Parameters for this compound

| Parameter | Value |

|---|---|

| Space Group | P 1 |

| a, b, c (Å) | 7.21, 9.85, 12.34 |

| α, β, γ (°) | 90, 95.2, 90 |

| R-factor | 0.057 |

| wR-factor | 0.124 |

| C-Br Bond Length (Å) | 1.89 ± 0.02 |

| Refinement Software | SHELXL-2018 |

Table 2 : Comparative MIC Values for Sulfonamide Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

|---|---|---|

| 2,4-Dibromo-N-ethyl-sulfonamide | 8.5 | 32.0 |

| 3,4-Dichloro analog | 12.0 | 64.0 |

| N-Methyl control | >128 | >128 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.